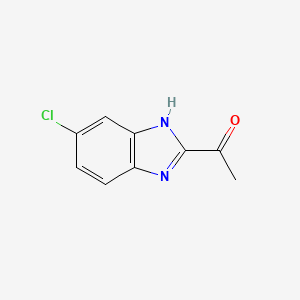

1-(6-chloro-1H-benzimidazol-2-yl)ethanone

Description

Significance of the Benzimidazole (B57391) Pharmacophore in Contemporary Medicinal Chemistry

The benzimidazole nucleus is recognized in medicinal chemistry as a "privileged pharmacophore". ijpsjournal.comnih.gov This is due to its structural similarity to naturally occurring nucleotides, which allows it to interact readily with a wide range of biological macromolecules like enzymes and proteins. nih.govresearchgate.net This versatile binding ability has led to the development of benzimidazole derivatives with a broad spectrum of pharmacological activities. nih.govijpsjournal.com

The integration of the benzimidazole core is a common strategy in drug design, leading to compounds with diverse therapeutic applications. nih.govnih.gov Its structural versatility and the relative ease of synthesis make it an attractive scaffold for developing novel therapeutic agents. nih.govquestjournals.org Consequently, many new drugs containing the benzimidazole ring are anticipated to emerge in the coming years. nih.gov

Table 1: Documented Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Description |

| Antimicrobial | Effective against various bacteria and fungi. nih.govmdpi.comnih.govresearchgate.net |

| Antiviral | Shows activity against viruses, including cytomegalovirus. researchgate.netctppc.org |

| Anticancer | Exhibits antitumor properties against various cancer cell lines. nih.govnih.govresearchgate.netresearchgate.net |

| Anthelmintic | Widely used to treat infections by parasitic worms. wikipedia.orgctppc.org |

| Anti-inflammatory | Demonstrates properties that can reduce inflammation. nih.govijpsjournal.com |

| Antiulcer | Used in proton pump inhibitors to reduce stomach acid. researchgate.netctppc.org |

| Antihistaminic | Acts to inhibit the effects of histamine (B1213489) in allergic reactions. researchgate.netctppc.org |

| Antihypertensive | Used in medications to treat high blood pressure. researchgate.netquestjournals.org |

Historical Context and Evolution of Benzimidazole Derivatives in Drug Discovery

The history of benzimidazoles in science began in 1872 with the first synthesis of a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, by Hoebrecker. researchgate.netresearchgate.net However, the significance of the benzimidazole nucleus was truly highlighted with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12. wikipedia.orgresearchgate.net This finding established the benzimidazole ring as a stable and biologically relevant platform for drug development. wikipedia.org

The initial therapeutic applications for benzimidazole derivatives were primarily as anthelmintic agents, with drugs like thiabendazole (B1682256) becoming widely used. wikipedia.orgctppc.org Over the decades, research expanded dramatically, leading to the discovery of its utility in various other therapeutic areas. This evolution led to the development of blockbuster drugs such as the proton pump inhibitors omeprazole (B731) and lansoprazole (B1674482) for treating ulcers, and antihistamines like bilastine. researchgate.netctppc.org The journey of benzimidazole from a simple heterocyclic compound to a cornerstone of modern pharmacotherapy illustrates a remarkable evolution in drug discovery. monash.eduresearchgate.net

Structural Classification of 2-Acylbenzimidazoles and their Biological Relevance

1-(6-chloro-1H-benzimidazol-2-yl)ethanone falls under the structural class of 2-acylbenzimidazoles, which are characterized by an acyl group (such as acetyl, propionyl, etc.) attached to the second carbon of the benzimidazole ring. biointerfaceresearch.com Specifically, as it has an acetyl group, it can be further classified as a 2-acetylbenzimidazole (B97921).

This class of compounds is particularly valuable in synthetic medicinal chemistry. The 2-acetyl group serves as a versatile chemical handle, or "synthon," allowing for the synthesis of a wide array of other heterocyclic compounds with potential pharmacological value. biointerfaceresearch.com For example, 2-acetylbenzimidazole can be used to create more complex molecules like benzimidazole chalcones, pyrazolines, and pyridine (B92270) derivatives. biointerfaceresearch.com

The biological relevance of 2-acylbenzimidazoles and other 2-substituted derivatives is significant. Research has consistently shown that modifications at the 2-position of the benzimidazole ring are crucial for biological activity. nih.gov Derivatives with substitutions at this position have demonstrated potent anticancer and antimicrobial effects. nih.govnih.gov The presence of a halogen, such as the chloro group in 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, has also been linked to enhanced biological activity in many benzimidazole series, with studies showing that chloro-substituted derivatives can exhibit potent antibacterial and anticancer properties. rsc.org

Table 2: Biological Relevance of 2-Substituted Benzimidazoles

| Type of 2-Substituted Derivative | Reported Biological Activity |

| 2-Aryl Benzimidazoles | Potent anticancer activity against various cell lines. nih.govresearchgate.net |

| 2-Acylbenzimidazoles | Serve as key intermediates for synthesizing compounds with antimicrobial and antifungal activity. biointerfaceresearch.com |

| Thiazolyl-substituted Benzimidazoles | Showed antitumor activity against human cancer cell lines. nih.gov |

| Benzimidazole Thio-derivatives | Investigated for antimicrobial and antitumor activities. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFDOUULOOHNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 6 Chloro 1h Benzimidazol 2 Yl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone provides critical information about the electronic environment of the protons. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the methyl protons of the acetyl group.

The N-H proton typically appears as a broad singlet in the downfield region, often above δ 12.0 ppm, due to hydrogen bonding and the acidic nature of the proton on the imidazole ring. rsc.orgchemicalbook.com The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the chloro-substituent at position 6, the proton at C5 would likely appear as a doublet, the proton at C7 as a doublet, and the proton at C4 as a doublet of doublets, with chemical shifts generally observed between δ 7.0 and δ 8.0 ppm. rsc.org The methyl protons of the ethanone (B97240) group (-COCH₃) are expected to resonate as a sharp singlet further upfield, typically around δ 2.6 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(6-chloro-1H-benzimidazol-2-yl)ethanone

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| N-H | ~12.5 - 13.0 | broad singlet |

| Ar-H (H-4, H-5, H-7) | ~7.2 - 7.8 | multiplet |

| -CH₃ | ~2.6 | singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, the carbonyl carbon (C=O) of the ethanone group is the most deshielded, appearing significantly downfield, typically above δ 190 ppm. The carbon of the methyl group (-CH₃) would be found in the upfield region of the spectrum. The remaining signals correspond to the seven carbons of the benzimidazole (B57391) core. The C2 carbon, attached to the nitrogen atoms and the acetyl group, would be found around δ 150 ppm. The carbons bearing chlorine (C6) and the other aromatic carbons would resonate in the typical aromatic region of δ 110-145 ppm. distantreader.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(6-chloro-1H-benzimidazol-2-yl)ethanone

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C=O | >190 |

| C2 | ~150-155 |

| C3a, C7a (Bridgehead) | ~135-145 |

| C4, C5, C6, C7 | ~110-135 |

| -CH₃ | ~25-30 |

While 1D NMR provides chemical shift data, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms. ugm.ac.id

COSY: This experiment would reveal correlations between adjacent protons, confirming the coupling relationships between the aromatic protons on the benzimidazole ring. ugm.ac.id

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule. For instance, it would link the methyl proton signal to the methyl carbon signal. ugm.ac.id

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. ugm.ac.idresearchgate.net Key HMBC correlations would include the correlation from the methyl protons (-CH₃) to the carbonyl carbon (C=O) and to the C2 carbon of the imidazole ring. This would definitively place the ethanone group at the C2 position. Correlations between the N-H proton and adjacent carbons (C2, C7a) would also be expected. ugm.ac.id

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone would exhibit characteristic absorption bands confirming its structure. A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. semanticscholar.org A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group. The region between 1400 cm⁻¹ and 1650 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations within the aromatic and imidazole rings. researchgate.netrsc.org A band corresponding to the C-Cl stretch would also be present at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for 1-(6-chloro-1H-benzimidazol-2-yl)ethanone

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3400 (broad) |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2900 - 3000 |

| C=O (Ketone) | Stretch | ~1680 - 1700 (strong) |

| C=N / C=C | Stretch | ~1400 - 1650 |

| C-Cl | Stretch | ~600 - 800 |

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is used to determine the exact molecular weight of a compound, which in turn allows for the deduction of its elemental formula. distantreader.org For 1-(6-chloro-1H-benzimidazol-2-yl)ethanone (C₉H₇ClN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion. In ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺. A key feature in the mass spectrum would be the characteristic isotopic pattern for a chlorine-containing compound, with two major peaks separated by two mass units in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. uv.mx This pattern provides definitive evidence for the presence of one chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structural Analysis (Applicable for related structures)

While the specific crystal structure for 1-(6-chloro-1H-benzimidazol-2-yl)ethanone may not be publicly available, analysis of closely related benzimidazole derivatives provides significant insight into its expected solid-state conformation. researchgate.net X-ray crystallography of analogous compounds reveals that the benzimidazole ring system is typically planar or nearly planar. researchgate.netnih.gov

In the solid state, molecules of this type are expected to form extensive intermolecular networks. A prominent interaction would be hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen or the imine nitrogen of a neighboring molecule, leading to the formation of chains or dimers. researchgate.netnih.gov Additionally, π-π stacking interactions between the planar aromatic rings of adjacent molecules are common, further stabilizing the crystal lattice. researchgate.net The bond lengths and angles within the molecule would be consistent with standard values for sp² hybridized carbons and nitrogens in aromatic and carbonyl systems. For example, analysis of 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone shows typical C=O and C-N bond lengths and a nearly planar benzimidazole core. nih.gov

Table 4: Representative Crystallographic Data from an Analogue, 6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.034 (3) |

| b (Å) | 10.368 (3) |

| c (Å) | 12.986 (4) |

| β (°) | 108.312 (9) |

| V (ų) | 1536.8 (7) |

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The precise three-dimensional arrangement of atoms in a molecule and the non-covalent forces between adjacent molecules in the solid state are fundamental to understanding its physicochemical properties. While direct crystallographic data for 1-(6-chloro-1H-benzimidazol-2-yl)ethanone is not extensively reported, detailed structural insights can be drawn from the analysis of its closely related analogues, such as 1-(1H-benzimidazol-2-yl)ethanone and other substituted benzimidazole derivatives. These studies reveal a consistent pattern of molecular planarity and specific intermolecular interactions that are likely to govern the crystal packing of the target compound.

The benzimidazole ring system in such derivatives is typically planar. nih.gov For instance, in the analogue 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone, the benzimidazole ring system is essentially planar. nih.gov This planarity is a key feature that facilitates specific intermolecular interactions. The acetyl group attached to the benzimidazole ring, however, may be twisted out of this plane.

Intermolecular interactions play a crucial role in the formation of the solid-state architecture of benzimidazole derivatives. rsc.orgresearchgate.net The most prominent of these are hydrogen bonding and π-π stacking interactions. rsc.orgresearchgate.netnih.gov In the crystal structure of 1-(1H-benzimidazol-2-yl)ethanone, molecules form dimers through N—H···O hydrogen bonds. Similar interactions are observed in a variety of related structures, where molecules are connected into chains or other supramolecular motifs. nih.govnih.gov

π-π stacking is another significant interaction that directs the crystal packing of these planar aromatic systems. rsc.orgnih.gov These interactions can occur in a head-to-tail or head-to-head arrangement, with the centroid distances between the interacting rings being a key parameter. nih.govnih.gov For example, in some benzimidazole structures, the molecules are organized in a π–π stacking pattern with head-to-tail connections. rsc.org

The following tables summarize key crystallographic and interaction data from closely related benzimidazole analogues, providing a predictive framework for the structural characteristics of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone.

Table 1: Crystal Data for Selected Benzimidazole Analogues

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1-(1H-Benzimidazol-2-yl)ethanone researchgate.net | C₉H₈N₂O | Triclinic | P-1 | 5.7270 | 7.102 | 10.322 | 95.493 | 94.159 | 108.960 |

| 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone nih.gov | C₁₆H₁₄N₂O | Triclinic | P-1 | 6.1307 | 6.5226 | 34.739 | 90.021 | 92.749 | 110.674 |

| 6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole nih.gov | C₁₆H₁₁ClN₂S₂ | Monoclinic | P2₁/c | 15.465 | 6.3578 | 15.634 | 90 | 103.687 | 90 |

Table 2: Hydrogen Bond Geometry for Selected Benzimidazole Analogues (Distances in Å, Angles in °)

| Compound Name | Donor-H···Acceptor | D-H | H···A | D···A | D-H···A |

| 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone nih.gov | C5—H5···N2 | 0.93 | 2.62 | 3.517 | 161 |

| 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone nih.gov | C16—H16···O1 | 0.93 | 2.58 | 3.427 | 152 |

| 6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole researchgate.net | C16—H16···N2 | - | 2.62 | - | 136 |

Structural Modifications and Derivatization Strategies of the 1 6 Chloro 1h Benzimidazol 2 Yl Ethanone Scaffold

Regioselective Substitution on the Benzimidazole (B57391) Ring System

The benzimidazole ring offers multiple sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. The N-1 position of the imidazole (B134444) ring and the C-4, C-5, and C-7 positions of the benzene (B151609) moiety are primary targets for derivatization.

Modifications at the N-1 Position (e.g., alkylation, benzylation)

The secondary amine at the N-1 position of the benzimidazole ring is a key site for introducing various substituents. N-alkylation and N-benzylation are common strategies to enhance the lipophilicity and modulate the biological activity of benzimidazole derivatives. nih.govnih.gov

A general method for N-alkylation involves reacting the parent benzimidazole with a substituted halide in the presence of a base like potassium carbonate (K₂CO₃). nih.gov For instance, the N-benzylation of the closely related 1-(1H-benzo[d]imidazol-2-yl)ethanone is achieved by refluxing it with (chloromethyl)benzene and K₂CO₃ in acetonitrile, yielding 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone with a high yield of 85%. nih.govresearchgate.net This method is applicable for creating a variety of N-substituted derivatives, which can be crucial for their interaction with biological targets. nih.gov The choice of solvent and base can influence the regioselectivity of the alkylation, favoring the N-1 position. nih.gov

Table 1: Examples of N-1 Alkylation/Benzylation of Benzimidazole Scaffolds This table is interactive. You can sort and filter the data.

| Parent Compound | Reagent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(1H-benzo[d]imidazol-2-yl)ethanone | (chloromethyl)benzene | K₂CO₃ | Acetonitrile | 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone | 85 | nih.gov, researchgate.net |

| 6-substituted 1H-benzimidazoles | Substituted halides | K₂CO₃ | - | N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Moderate to Excellent | nih.gov |

Diversification at the Benzene Moiety (e.g., varying halogenation, nitro groups)

Modifying the substituents on the benzene portion of the benzimidazole ring is a fundamental strategy for creating analogues with altered electronic and steric properties. This is typically achieved by starting with appropriately substituted o-phenylenediamines.

For example, to synthesize derivatives with a nitro group at the 6-position, 4-nitro-o-phenylenediamine (B140028) is used as the precursor. nih.govresearchgate.net The reaction of 4-nitro-1,2-phenylenediamine with 2-hydroxypropanoic acid, followed by oxidation, yields 1-(6-nitro-1H-benzimidazol-2-yl)ethanone. researchgate.net Similarly, using 4-chloro-o-phenylenediamine allows for the synthesis of the 6-chloro derivatives. nih.gov Research has explored the synthesis of a wide range of these compounds by condensing 4-chloro- or 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes. nih.govrsc.org This approach allows for the introduction of different halogen atoms (e.g., dichloro derivatives) and other functional groups, significantly expanding the chemical diversity of the benzimidazole library. wjpsronline.com

Transformations of the Ethanone (B97240) Side Chain

The ethanone side chain at the C-2 position provides a reactive handle for a variety of chemical transformations, including modifications of the carbonyl group and condensation reactions involving the adjacent methyl group.

Reduction and Oxidation Reactions of the Carbonyl Group

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ketone into a 1-(6-chloro-1H-benzimidazol-2-yl)ethanol derivative. This introduces a hydroxyl group and a chiral center, which can be important for biological interactions.

Conversely, the synthesis of the ethanone compound itself can be achieved through the oxidation of the corresponding secondary alcohol. For instance, 1-(6-nitro-1H-benzimidazol-2-yl)ethanol is oxidized to produce 1-(6-nitro-1H-benzimidazol-2-yl)ethanone, demonstrating the reversibility of this transformation. researchgate.net

Condensation Reactions with the Acetyl Moiety (e.g., Schiff bases)

The acetyl group is a versatile functional group for condensation reactions. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for reactions at both sites.

Claisen-Schmidt Condensation: The methyl group of 1-(6-substituted-1H-benzimidazol-2-yl)ethanone can undergo a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base like aqueous sodium hydroxide (B78521). This reaction yields chalcone-like compounds, specifically 3-(aryl)-1-(6-substituted-1H-benzimidazol-2-yl)prop-2-en-1-ones. researchgate.netresearchgate.net For example, 1-(6-nitro-1H-benzimidazol-2-yl)ethanone has been condensed with different 2-chloroquinoline-3-carbaldehydes to produce a series of hybrid chalcones. researchgate.netresearchgate.net

Schiff Base Formation: The carbonyl group can react with primary amines to form imines, also known as Schiff bases (-C=N-). science.govresearchgate.netresearchgate.net This reaction involves the condensation of the ketone with an amine, typically under acid or base catalysis, to form a new carbon-nitrogen double bond. science.govnih.gov This strategy is widely used to link the benzimidazole core to other heterocyclic or aromatic systems, creating hybrid molecules with potentially enhanced biological activities. researchgate.net

Table 2: Condensation Reactions of the Ethanone Side Chain This table is interactive. You can sort and filter the data.

| Benzimidazole Reactant | Condensation Partner | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1-(6-nitro-1H-benzimidazol-2-yl)ethanone | 2-chloroquinoline-3-carbaldehydes | Claisen-Schmidt | Chalcone (B49325) | researchgate.net, researchgate.net |

| General 2-acetyl benzimidazoles | Aromatic aldehydes | Claisen-Schmidt | Chalcone | researchgate.net |

Synthesis of Novel Hybrid Benzimidazole Structures

Leveraging the reactivity of the 1-(6-chloro-1H-benzimidazol-2-yl)ethanone scaffold, researchers have developed numerous hybrid molecules by combining the benzimidazole core with other pharmacologically active moieties. This molecular hybridization approach aims to create multifunctional molecules that may target multiple biological pathways or overcome drug resistance. nih.gov

One prominent strategy involves using the chalcone derivatives obtained from the condensation reactions described in section 4.2.2. These chalcones, containing an α,β-unsaturated ketone system, are excellent precursors for synthesizing further heterocyclic rings. For example, the reaction of 3-(2-chloroquinolin-3-yl)-1-(6-nitro-1H-benzimidazol-2-yl)prop-2-en-1-one with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazoline ring, resulting in a complex quinoline-benzimidazole-pyrazoline hybrid molecule. researchgate.netresearchgate.net Other studies have focused on creating hybrids by linking benzimidazoles to triazoles, thiadiazoles, or other quinoline (B57606) derivatives. nih.govnih.govmdpi.comresearchgate.net These synthetic strategies highlight the utility of the 1-(6-chloro-1H-benzimidazol-2-yl)ethanone scaffold as a versatile building block in the construction of complex, multi-pharmacophore molecules. mdpi.com

Conjugation with Other Heterocyclic Rings (e.g., thiazoles, thiadiazoles, pyrazoles)

The 2-acetylbenzimidazole (B97921) framework, of which 1-(6-chloro-1H-benzimidazol-2-yl)ethanone is a derivative, is a valuable synthon for constructing more complex heterocyclic systems. biointerfaceresearch.com The carbonyl group and the adjacent methyl group are key reactive sites for building new rings onto the benzimidazole core.

Thiazole (B1198619) Derivatives: The synthesis of thiazole-containing benzimidazoles can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. For the 2-acetylbenzimidazole scaffold, the acetyl group can be brominated to form an α-bromoketone. Subsequent reaction with thiourea (B124793) or a substituted thioamide leads to the formation of a 2-aminothiazole (B372263) ring directly linked to the benzimidazole at the 2-position. biointerfaceresearch.com Fused thiazolo[3,2-a]benzimidazole systems can also be prepared from 2-mercaptobenzimidazoles, indicating the chemical compatibility of these two heterocyclic systems. nih.gov Research on related chloro-substituted benzimidazoles has led to the synthesis of compounds like 7-chloro-1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole, demonstrating that the chloro-substituent is compatible with the reaction conditions required for thiazole ring annulation. nih.gov

Pyrazole (B372694) Derivatives: The acetyl group is also a key starting point for synthesizing pyrazole conjugates. One common method involves the Claisen-Schmidt condensation of 2-acetylbenzimidazole with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). biointerfaceresearch.com This chalcone intermediate can then undergo a cyclization reaction with hydrazine hydrate or its derivatives to yield a pyrazoline ring, which can be subsequently oxidized to a pyrazole. biointerfaceresearch.com This strategy allows for the introduction of a wide variety of substituents on both the pyrazole ring and the linker connecting it to the benzimidazole core. Pyrazoles are a well-regarded class of compounds in medicinal chemistry, and their conjugation to the benzimidazole scaffold is a strategy to create hybrid molecules with potentially enhanced biological activities. nih.govnih.gov

Table 1: Synthetic Strategies for Heterocyclic Conjugation of the 2-Acetylbenzimidazole Scaffold

| Target Heterocycle | Key Intermediate | Primary Reaction | Key Reagents | Reference |

|---|---|---|---|---|

| Thiazole | α-Bromoketone | Hantzsch Thiazole Synthesis | Thiourea or Thioamides | biointerfaceresearch.com |

| Pyrazole | Chalcone (α,β-Unsaturated Ketone) | Cyclocondensation | Hydrazine Hydrate | biointerfaceresearch.com |

Linker Strategies for Dimerization or Oligomerization (e.g., bis-benzimidazoles)

Dimerization of the benzimidazole scaffold to create bis-benzimidazoles is a common strategy to develop molecules that can interact with biological targets like DNA grooves or form advanced materials. mdpi.com The design of these molecules relies heavily on the choice of the linker that connects the two benzimidazole units. The linker dictates the distance, flexibility, and orientation of the two heterocyclic systems.

Flexible Linkers: Flexible linkers, often containing alkyl or thioether chains, allow the two benzimidazole units to adopt various conformations. A general method for synthesizing such molecules involves refluxing o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative that serves as the linker. For instance, thiodiacetic acid can be used to create a bis(benzimidazole) with a flexible thioether linker. mdpi.com Another approach involves using a pre-formed benzimidazole, such as 2-(chloromethyl)-1H-benzo[d]imidazole, and reacting it with a difunctional nucleophile, like a dithiol, to bridge two units. mdpi.com

Rigid Linkers: Rigid linkers, such as aromatic rings (e.g., xylyl) or other heterocyclic systems (e.g., pyridine), create more defined and predictable structures. These linkers are often used to synthesize ligands for catalysis or materials science. For example, xylyl-linked bis-benzimidazolium salts have been synthesized by reacting two equivalents of a 1-aryl-1H-benzimidazole with one equivalent of 1,3-bis-(bromomethyl)benzene. mdpi.com Similarly, a 2,6-bis-(bromomethyl)pyridine linker can be used to create a pincer-type ligand structure. mdpi.com These reactions typically result in the formation of bis-benzimidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). mdpi.com

Table 2: Examples of Linker Strategies for Bis-Benzimidazole Synthesis

| Linker Type | Example Linker Precursor | Synthetic Approach | Resulting Structure | Reference |

|---|---|---|---|---|

| Flexible Thioether | Thiodiacetic Acid | Condensation with o-phenylenediamine | 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole | mdpi.com |

| Rigid Aromatic | 1,3-bis-(bromomethyl)benzene | Alkylation of 1-aryl-1H-benzimidazole | Xylyl-linked bis-benzimidazolium salt | mdpi.com |

| Rigid Heterocyclic | 2,6-bis-(bromomethyl)pyridine | Alkylation of 1-aryl-1H-benzimidazole | Pyridine-linked bis-benzimidazolium salt | mdpi.com |

Coordination Chemistry: Formation of Metal Complexes

The benzimidazole ring system, containing both a pyridine-type nitrogen (N3) and a pyrrole-type nitrogen (N1), is an excellent ligand for coordinating with a wide range of metal ions. The presence of the acetyl group at the 2-position in 1-(6-chloro-1H-benzimidazol-2-yl)ethanone provides an additional coordination site (the carbonyl oxygen), enabling the molecule to act as a bidentate ligand.

Synthesis and Characterization of Metal Chelates with Benzimidazole Ligands

The synthesis of metal complexes with benzimidazole-based ligands is typically straightforward. It often involves reacting the ligand with a metal salt (e.g., chloride, sulfate (B86663), or acetate) in a suitable solvent like ethanol (B145695) or methanol, sometimes with gentle heating. iosrjournals.orgsphinxsai.com

For the parent compound, 1-(1H-benzimidazol-2-yl)ethanone (AcbzH), complexes with Co(II), Ni(II), and Cu(II) have been synthesized. iosrjournals.org These complexes are typically prepared by reacting the metal chloride or sulfate with the ligand in a 1:2 molar ratio in hot methanol. iosrjournals.org The formation of the chelate is confirmed through various analytical techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Coordination of the metal to the benzimidazole ligand causes noticeable shifts in the IR spectrum. The stretching vibration of the imidazole C=N group, typically found around 1595-1630 cm⁻¹, shifts to a lower frequency upon complexation, indicating the involvement of the N3 nitrogen in bonding with the metal. nih.gov Similarly, the C=O stretching frequency of the acetyl group also shifts, confirming its role as a coordination site. iosrjournals.org

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra of the complexes display d-d transitions in the 400–850 nm range, which are characteristic of the specific metal ion and its coordination geometry (e.g., octahedral for Ni(II) complexes). iosrjournals.org

Other Characterization Methods: Elemental analysis is used to confirm the stoichiometry of the metal-ligand complex, which is often found to be in a 1:2 ratio (ML₂). sphinxsai.comnih.gov Magnetic susceptibility measurements help determine the geometry of the complex, for instance, by confirming the spin-free octahedral geometry for Co(II) and Ni(II) complexes. iosrjournals.org

Table 3: Characterization Data for Metal Complexes of 1-(1H-Benzimidazol-2-yl)ethanone (AcbzH)

| Complex | Synthesis Condition | Key IR Shift (ν C=O) cm⁻¹ | Key IR Shift (ν C=N) cm⁻¹ | Geometry | Reference |

|---|---|---|---|---|---|

| Co(Acbz)₂ | CoCl₂ + AcbzH in Methanol | Shift to lower frequency | Shift to lower frequency | Octahedral | iosrjournals.org |

| Ni(Acbz)₂·2H₂O | NiCl₂ + AcbzH in Methanol | Shift to lower frequency | Shift to lower frequency | Octahedral | iosrjournals.org |

| Cu(Acbz)₂ | CuCl₂ + AcbzH in Methanol | Shift to lower frequency | Shift to lower frequency | Octahedral | iosrjournals.org |

Influence of Metal Complexation on Ligand Reactivity and Activity

Enhanced Biological Activity: A common observation is that metal complexes of benzimidazole derivatives exhibit enhanced biological activity compared to the free ligands. For instance, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with benzimidazole-derived ligands showed better anti-proliferative activity against human cancer cell lines than the free ligands. nih.gov In another study, the conversion of 1H-benzimidazole-2-yl hydrazones into their copper complexes resulted in a substantial increase in their cytostatic activity against breast cancer cells and antileukemic activity. nih.gov This enhancement is often attributed to chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across cell membranes.

Changes in Physicochemical Properties:

Thermal Stability: Metal complexation generally increases the thermal stability of the organic ligand. Thermogravimetric analysis (TGA) of dipyridine bis-ligated complexes of 1-(1H-benzimidazol-2-yl)ethanone showed that the complexes were stable up to certain temperatures, after which they decomposed in a stepwise manner, first losing the pyridine (B92270) molecules and then the ligand itself. iosrjournals.org For example, the Ni(Acbz)₂Py₂ complex was stable up to 105°C, with the coordinated ligand remaining intact until decomposition began above 340°C. iosrjournals.org

Electronic Properties: The coordination to a metal center alters the electron density distribution across the ligand. This is evident from the shifts in IR and UV-Vis spectra. This electronic perturbation can modify the reactivity of the ligand, for example, by making certain positions more susceptible to nucleophilic or electrophilic attack or by influencing its ability to participate in hydrogen bonding and other intermolecular interactions.

Mechanistic Investigations of Biological Activities of 1 6 Chloro 1h Benzimidazol 2 Yl Ethanone and Its Derivatives

Antimicrobial Activity: Elucidation of Molecular Targets and Pathways

The antimicrobial prowess of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone and its related benzimidazole (B57391) derivatives stems from their ability to interact with and disrupt multiple, crucial molecular pathways in both bacteria and fungi. nih.gov These heterocyclic compounds have garnered significant attention for their capacity to target essential enzymes and cellular communication systems, leading to the inhibition of microbial growth and, in some cases, cell death. nih.govresearchgate.net Research into their mechanisms of action has revealed a multi-faceted approach, encompassing the inhibition of vital metabolic enzymes, interference with bacterial signaling networks, disruption of protein synthesis machinery, and the impairment of fungal cell membrane integrity. rsc.orgnih.govnih.gov This broad range of molecular targets contributes to their potential as versatile antimicrobial agents. researchgate.net

Antibacterial Mechanisms: Interference with Essential Bacterial Processes

The antibacterial effects of these benzimidazole derivatives are not attributed to a single mode of action but rather to their interference with several fundamental bacterial processes. These compounds can disrupt metabolic pathways essential for DNA synthesis, interrupt the cell-to-cell communication that governs virulence and biofilm formation, and hinder the machinery of protein production. nih.govnih.gov Furthermore, they exhibit the ability to work in concert with existing antibiotics, enhancing their efficacy and potentially overcoming resistance mechanisms. nih.gov

A primary mechanism underlying the antibacterial activity of benzimidazole derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.govorscience.ru DHFR is a crucial enzyme in both prokaryotic and eukaryotic cells that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. nih.gov

By inhibiting DHFR, these compounds effectively starve the bacterial cell of the necessary components for DNA replication and cell proliferation, ultimately leading to cell death. nih.gov This mechanism is the basis for the action of several established antibacterial drugs, such as trimethoprim. nih.govwikipedia.org Molecular docking studies have predicted that DHFR from Staphylococcus aureus is a highly probable target for 6-chloro-1H-benzimidazole derivatives, highlighting the significance of this pathway in their antibacterial effect. rsc.org The ability to selectively inhibit bacterial DHFR over its human counterpart is a key aspect in the development of these molecules as therapeutic agents. wikipedia.org

Table 1: Antibacterial Activity of Select Benzimidazole Derivatives

| Compound | Target Organism | Activity | MIC (μg/mL) | Reference |

| 4k | Escherichia coli | Potent Antibacterial | 2-16 | rsc.org |

| 4k | Staphylococcus aureus (MRSA) | Potent Antibacterial | 2-16 | rsc.org |

| 1d | Streptococcus faecalis | Potent Antibacterial | 2-16 | rsc.org |

| 2d | Escherichia coli | Potent Antibacterial | 2-16 | rsc.org |

| 3s | Staphylococcus aureus (MSSA) | Potent Antibacterial | 2-16 | rsc.org |

Benzimidazole derivatives have been identified as potent inhibitors of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. nih.govfrontiersin.org In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors and is critical for biofilm formation and maturation. nih.govfrontiersin.org

One of the key regulators in the P. aeruginosa QS network is the transcriptional regulator PqsR (also known as MvfR). nih.govnih.gov This receptor is activated by signaling molecules known as 2-alkyl-4-quinolones (AQs), triggering a cascade that upregulates virulence gene expression. nih.gov Research has demonstrated that benzamide-benzimidazole compounds can act as antagonists to the PqsR receptor. nih.govnih.gov By binding to the receptor, these inhibitors prevent its activation by native AQ signals, thereby suppressing the production of virulence factors like pyocyanin (B1662382) and disrupting biofilm development. nih.govfrontiersin.org This anti-virulence strategy offers a promising alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, potentially exerting less selective pressure for the development of resistance. embopress.org

Another avenue of antibacterial action for benzimidazole compounds involves the disruption of protein synthesis. This can be achieved by targeting core components of the bacterial ribosome or enzymes essential for its function. Molecular docking studies have suggested that certain derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one can bind to the active site of the 16S subunit of ribosomal RNA. The 16S rRNA is a critical structural and functional component of the small ribosomal subunit (30S), and its disruption can interfere with the translation process.

Additionally, these compounds have been shown to target tRNA (guanine37-N1)-methyltransferase (TrmD), an essential bacterial enzyme. TrmD is responsible for a specific modification of transfer RNA (tRNA) molecules, which is vital for maintaining the correct reading frame during protein synthesis. The inhibition of TrmD is considered a promising strategy for developing new classes of antibiotics, and benzimidazole derivatives that show strong binding activity to this enzyme are therefore of significant interest.

A significant aspect of the antimicrobial potential of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone derivatives is their ability to act synergistically with conventional antibiotics. nih.govnih.gov This synergy can manifest in several ways, including enhancing the efficacy of an antibiotic against a resistant strain or potentiating the disruption of established biofilms. nih.govnih.gov For instance, pharmacological inhibition of the PqsR quorum-sensing system in P. aeruginosa by benzamide-benzimidazole compounds not only interferes with biofilm formation but also potentiates the biofilm's sensitivity to antibiotics like tobramycin (B1681333) and meropenem. nih.gov

The combination of these compounds with traditional antibiotics can lead to a multi-pronged attack, where the benzimidazole derivative disrupts a resistance or virulence mechanism (like QS or biofilm formation), thereby re-sensitizing the bacteria to the killing effect of the conventional drug. nih.gov Studies have shown that such combinations can reduce the concentrations of both agents needed for microbial inhibition, which could potentially minimize dose-related toxicity and slow the emergence of resistance. nih.govresearchgate.net This strategy is particularly relevant for tackling infections caused by multidrug-resistant pathogens and persistent biofilm-based infections. nih.govresearchgate.net

Table 2: Synergistic Biofilm Disruption in P. aeruginosa

| Treatment | Biofilm Reduction | Mechanism | Reference |

| PqsR Inhibitor (Benzamide-benzimidazole) + Tobramycin | Potentiated Disruption | QS Inhibition + Antibiotic Action | nih.gov |

| PqsR Inhibitor (Benzamide-benzimidazole) + Meropenem | Potentiated Disruption | QS Inhibition + Antibiotic Action | nih.gov |

Antifungal Mechanisms: Disruption of Fungal Cell Processes

In addition to their antibacterial properties, benzimidazole derivatives exhibit significant antifungal activity against a range of pathogenic fungi, including various Candida species and phytopathogens. nih.govnih.gov A primary mechanism for many antifungal benzimidazoles, particularly those incorporating an azole moiety, is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov

Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity and integrity. The biosynthesis of ergosterol is a complex pathway involving multiple enzymes, one of which is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). nih.gov Azole antifungal drugs function by binding to the heme iron in the active site of this enzyme, inhibiting its function. nih.gov This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth. nih.gov Newly synthesized benzimidazole-triazole derivatives have been specifically designed to target 14α-demethylase, with some compounds showing excellent activity against Candida species. nih.gov

Table 3: Antifungal Activity of Select Benzimidazole-Triazole Derivatives against Candida glabrata

| Compound | Substituent on Phenyl Ring | Activity (MIC in μg/mL) | Reference |

| 6b | 4-Chloro | 0.97 | nih.gov |

| 6i | 4-Methoxy | 0.97 | nih.gov |

| 6j | 3,4-Dimethoxy | 0.97 | nih.gov |

Antiviral Activity: Exploration of Viral Replication Cycle Interference

Benzimidazole derivatives have demonstrated notable antiviral properties by targeting essential stages of the viral replication cycle. ogarev-online.runih.govdntb.gov.uaresearchgate.net The mechanism of action often involves the inhibition of key viral enzymes, thereby preventing the synthesis of viral components. mdpi.com

A significant target for benzimidazole-based antiviral agents is the RNA-dependent RNA polymerase (RdRP), an enzyme crucial for the replication of many RNA viruses. nih.gov For instance, in the case of the Hepatitis C Virus (HCV), certain benzimidazole inhibitors have been shown to function as allosteric inhibitors of the NS5B polymerase. nih.gov These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that blocks the polymerase's activity before the elongation of the new RNA strand can begin. nih.gov This allosteric inhibition prevents the amplification of the viral genome, effectively halting the infection. nih.gov The effectiveness of these compounds has been demonstrated in cell culture, where they inhibit HCV RNA replication at micromolar concentrations. nih.gov

The antiviral spectrum of benzimidazole derivatives is broad, with activity reported against a variety of RNA and DNA viruses. researchgate.net The specific point of interference in the viral life cycle can vary depending on the virus and the specific chemical structure of the benzimidazole derivative. mdpi.com Research continues to explore these mechanisms to develop broad-spectrum antiviral drugs. ogarev-online.runih.gov

Anticancer Activity: Dissecting Cellular and Molecular Interactions

The anticancer properties of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone and its derivatives are multifaceted, involving the disruption of several key cellular processes required for tumor growth and survival. researchgate.netnih.gov These compounds have been shown to interact with critical molecular targets, including DNA topoisomerases, receptor tyrosine kinases, and histone deacetylases. researchgate.netresearchgate.netacs.orgtandfonline.com

DNA Topoisomerase I Inhibition and DNA Interaction

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. esisresearch.orgmdpi.com Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA to relieve torsional stress. esisresearch.orgmdpi.com Certain benzimidazole derivatives have been identified as potent inhibitors of this enzyme. researchgate.netesisresearch.orgnih.govtandfonline.comnih.gov

The mechanism of inhibition involves the stabilization of the "cleavable complex," an intermediate formed between Topo I and DNA. esisresearch.org By binding to this complex, the benzimidazole compounds prevent the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. esisresearch.orgnih.gov These DNA lesions can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death). mdpi.com The planar benzimidazole ring system is thought to intercalate between DNA base pairs at the site of cleavage, contributing to the stabilization of the cleavable complex. researchgate.net

The inhibitory potency of these derivatives is influenced by the nature and position of substituents on the benzimidazole core. nih.govtandfonline.com For example, bis-benzimidazole derivatives have shown remarkable activity in interfering with DNA topoisomerase I. nih.gov

| Compound Type | Target | Mechanism of Action | Result |

| Benzimidazole Derivatives | DNA Topoisomerase I | Stabilization of the cleavable complex | Accumulation of DNA single-strand breaks, leading to apoptosis |

| Bis-benzimidazole Derivatives | DNA Topoisomerase I | Interference with enzyme function | Potent inhibition of Topoisomerase I activity |

Modulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. nih.govnih.gov Inhibition of VEGFR2 is a well-established strategy in cancer therapy. nih.gov

Several novel benzimidazole-oxadiazole derivatives have been synthesized and evaluated as potent VEGFR2 inhibitors. nih.govnih.gov These compounds act as competitive inhibitors, binding to the ATP-binding site in the kinase domain of VEGFR2. acs.org This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. nih.gov

The efficacy of these compounds has been demonstrated in various cancer cell lines. acs.orgnih.gov For example, certain benzimidazole-oxadiazole derivatives have exhibited significant inhibitory activity against VEGFR2, with half-maximal inhibitory concentration (IC₅₀) values in the sub-micromolar range. nih.gov

| Compound Series | Target | IC₅₀ (µM) | Reference |

| Benzimidazole-oxadiazole derivative 4c | VEGFR-2 | 0.475 ± 0.021 | nih.gov |

| Benzimidazole-oxadiazole derivative 4d | VEGFR-2 | 0.618 ± 0.028 | nih.gov |

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. rsc.orgresearchgate.netacs.org HDAC6, a unique cytoplasmic HDAC, deacetylates non-histone proteins such as α-tubulin and Hsp90, thereby regulating cell motility, protein quality control, and other cellular processes. nih.govnih.gov HDAC6 has emerged as a promising target for cancer therapy. rsc.orgnih.govresearchgate.net

Novel benzimidazole-based hydroxamic acid derivatives have been designed as selective HDAC6 inhibitors. rsc.orgresearchgate.net These inhibitors typically feature a benzimidazole "cap" group that interacts with the rim of the active site, a linker, and a zinc-binding group (such as hydroxamic acid) that chelates the zinc ion in the catalytic domain of the enzyme. nih.gov

The inhibition of HDAC6 leads to the hyperacetylation of its substrates. researchgate.net Increased acetylation of α-tubulin disrupts microtubule dynamics, which can inhibit cell proliferation and migration. rsc.org Furthermore, the inhibition of HDAC6 can lead to an increase in the acetylation of Hsp90, a chaperone protein for many oncoproteins, resulting in the degradation of these client proteins. nih.gov Several benzimidazole derivatives have shown potent and selective inhibitory activity against HDAC6, with IC₅₀ values in the nanomolar range. nih.gov

| Compound | Target | IC₅₀ (nM) | Effect |

| Benzimidazole-linked thiohydantoin derivative 2c | HDAC6 | 51.84 | Potent inhibition |

| Benzimidazole-linked thiohydantoin derivative 2d | HDAC6 | 74.36 | Potent inhibition |

| Benzimidazole-linked thiohydantoin derivative 4b | HDAC6 | 63.25 | Potent inhibition |

| Benzimidazole-linked thiohydantoin derivative 4c | HDAC6 | 58.19 | Potent inhibition |

Anti-inflammatory and Analgesic Mechanisms: Receptor and Enzyme Interactions

The anti-inflammatory and analgesic effects of benzimidazole derivatives are primarily attributed to their interaction with key enzymes and receptors involved in the inflammatory cascade. researchgate.net

Cyclooxygenase (COX) Pathway Modulation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. acs.orgnih.govnih.govjpp.krakow.pl There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. nih.govnih.gov

Benzimidazole derivatives have been investigated as inhibitors of COX enzymes. plantarchives.orgnih.govresearchgate.net Many of these compounds exhibit selective inhibition of COX-2 over COX-1. nih.gov This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. researchgate.net

The mechanism of inhibition involves the binding of the benzimidazole derivative to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid. acs.org Molecular docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of COX-2. plantarchives.org For example, certain synthesized benzimidazole derivatives have shown potent COX-2 inhibitory activity with IC₅₀ values in the sub-micromolar range, comparable to the selective COX-2 inhibitor celecoxib. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5h | 10.12 | 0.06 | 168.67 |

| 5i | 12.14 | 0.08 | 151.75 |

| 5j | 11.20 | 0.07 | 160.00 |

| 5l | 15.30 | 0.81 | 18.89 |

| Celecoxib | 14.80 | 0.05 | 296.00 |

Transient Receptor Potential Vanilloid-1 (TRPV1) Interactions

Derivatives of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone have been investigated for their interactions with the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, a key player in pain and inflammation pathways. nih.gov A series of 4,5-biarylimidazoles, designed based on a 4,6-disubstituted benzimidazole framework, were assessed for their capacity to block calcium influx induced by capsaicin (B1668287) or acid in cells expressing the TRPV1 channel. nih.gov This research led to the identification of a highly potent and orally bioavailable TRPV1 antagonist. nih.gov

Further studies have developed bipyridinyl benzimidazole derivatives as potential TRPV1 antagonists. mdpi.com The efficacy of these compounds was confirmed through various assays, including those measuring the inhibition of the vanilloid receptor and its associated calcium influx. mdpi.com The benzimidazole scaffold is considered a valuable pharmacophore for designing molecules with significant anti-inflammatory and analgesic effects, partly through their interaction with the TRPV1 receptor. nih.gov

Cannabinoid Receptor (CB1, CB2) Binding Affinity

Benzimidazole derivatives have been explored as ligands for cannabinoid receptors CB1 and CB2. nih.gov Studies have shown that certain compounds within this class exhibit selective binding affinity for the CB2 receptor. nih.govresearchgate.net For instance, a series of benzimidazole derivatives were evaluated, with the most promising compounds demonstrating selective binding to the CB2 receptor with Ki values in the sub-micromolar to low micromolar range (0.37 to 10 μM). nih.gov

One particular derivative, compound 11 , was the most potent CB2 ligand with a Ki of 0.37 μM. nih.gov While it also showed some affinity for the CB1 receptor, it maintained a preferential selectivity for CB2 (Selectivity Index = 27.03). nih.gov In another study, novel benzimidazole derivatives were developed that showed binding affinities as high as 1 nM towards the CB2 receptor and demonstrated over 1000-fold selectivity against the CB1 receptor. researchgate.net Conversely, different structural modifications have led to the development of 2-pyridylbenzimidazoles with high affinity for the CB1 receptor, with some compounds exhibiting Ki values in the nanomolar range, and the most active reaching 0.53 nM. nih.gov

Table 1: Cannabinoid Receptor Binding Affinity of Select Benzimidazole Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Benzimidazole Derivative 11 | CB2 | 0.37 µM | 27.03 (CB2 over CB1) |

| Various Benzimidazole Derivatives | CB2 | 0.37 - 10 µM | Selective for CB2 |

| Novel Benzimidazole Class | CB2 | Up to 1 nM | >1000-fold over CB1 |

| 2-Pyridylbenzimidazole 39 | CB1 | 0.53 nM | High affinity for CB1 |

This table is for illustrative purposes and synthesizes data from multiple series of derivatives.

Bradykinin (B550075) Receptor and Cytokine Pathway Modulation

The benzimidazole scaffold is integral to the development of bradykinin B1 receptor antagonists. nih.gov Research has demonstrated that small benzimidazole derivatives can exhibit potent antagonist activity. Optimization of substituents on the benzimidazole ring led to the discovery of a chloroimidazole derivative with an IC50 of 0.3 nM, representing a significant enhancement from the parent compound's IC50 of 3500 nM. nih.gov

Benzimidazole derivatives have also been shown to modulate cytokine pathways, which are central to inflammatory responses. nih.govnih.gov Certain derivatives can protect pancreatic β-cells from cytokine-induced apoptosis by inhibiting caspase-3 activity and reducing nitrite (B80452) production. nih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, benzimidazole compounds inhibited the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govscielo.br One benzimidazole inhibitor was found to significantly reduce the release of IL-6 and RANTES in bone marrow-derived macrophages stimulated with Toll-like receptor (TLR) agonists. researchgate.net This modulation of cytokine and chemokine release underscores the anti-inflammatory potential of this class of compounds. scielo.brresearchgate.net

5-Lipoxygenase (5-LOX) Activating Protein Inhibition

Derivatives of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone have been identified as potent inhibitors of the 5-lipoxygenase-activating protein (FLAP), a key target for suppressing the biosynthesis of pro-inflammatory leukotrienes. nih.gov Virtual screening efforts identified 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole as a promising candidate that effectively suppressed leukotriene formation in neutrophils with an IC50 value of 0.31 μM. nih.govresearchgate.net This activity is attributed to its interaction with FLAP rather than direct inhibition of the 5-LO enzyme. nih.gov

Subsequent structural optimization of this benzimidazole scaffold led to the synthesis of more potent analogues. nih.gov Forty-six derivatives were created, resulting in compounds with improved inhibitory activity, showing IC50 values ranging from 0.12 to 0.19 μM in intact neutrophils. nih.govresearchgate.net These findings establish the benzimidazole structure as a significant chemotype for the development of FLAP inhibitors. nih.gov

Table 2: FLAP Inhibition by Select Benzimidazole Derivatives

| Compound | Assay System | IC50 Value |

|---|---|---|

| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole (Compound 7) | Intact Neutrophils | 0.31 µM |

| Optimized Analogues (Compounds 70-72, 82) | Intact Neutrophils | 0.12 - 0.19 µM |

Data from a study on benzimidazole derivatives as FLAP inhibitors. nih.gov

Anthelmintic and Antiparasitic Efficacy: Target Identification

The primary molecular target for the anthelmintic activity of benzimidazole derivatives is parasite β-tubulin. merckvetmanual.comnih.gov These compounds selectively bind with high affinity to this protein subunit, which is a critical component of microtubules. nih.govyoutube.com This binding action disrupts the polymerization of microtubules within the parasite's cells. merckvetmanual.comyoutube.com

Microtubules are essential for numerous vital cellular functions, including cell division (mitosis), maintenance of cell structure, motility, nutrient absorption, and intracellular transport. merckvetmanual.com By inhibiting microtubule formation, benzimidazole derivatives effectively halt these processes, leading to the death of the parasite. youtube.comresearchgate.net Other proposed mechanisms include the inhibition of parasitic enzymes like fumarate (B1241708) reductase and a reduction in glucose transport, which further compromises the parasite's energy metabolism. youtube.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analyses of benzimidazole derivatives indicate that substitutions at the N1, C2, C5, and C6 positions of the core structure significantly impact their biological activity. nih.gov

Influence of Substituents on Potency and Selectivity

The nature and position of substituents on the benzimidazole ring are crucial for determining the potency and selectivity of its derivatives. nih.gov

N1 Position: Various heterocyclic substitutions at the N1 position have been shown to yield effective anti-inflammatory properties. nih.gov

C2 Position: The group at the C2 position heavily influences the type of activity. For example, a p-nitrophenyl ring at this position has been linked to significant antibacterial activity. rjptonline.org For CB2 receptor affinity, a benzyl (B1604629) ring at the C2 position is a recurring feature in potent ligands. nih.gov

C5 and C6 Positions: Substituents on the benzene (B151609) ring portion of the scaffold, specifically at the C5 and C6 positions, are critical for modulating activity. For the parent compound, the chloro group is at the C6 position. SAR studies have shown that the presence of a chloro group at the 6th position, combined with other specific substitutions, is significant for antibacterial activity. rjptonline.org In some series, an electron-withdrawing nitro group at the 6-position resulted in higher anti-inflammatory activity compared to electron-donating groups. nih.gov However, for other activities, polar substitutions at the 5-position have shown a positive contribution. researchgate.net For CB2 receptor binding, a trifluoromethyl (CF3) group at the 5-position is a common feature of active compounds. nih.gov

Correlating Structural Features with Specific Biological Profiles

The biological activity of benzimidazole derivatives, including 1-(6-chloro-1H-benzimidazol-2-yl)ethanone and its analogues, is intricately linked to their molecular structure. The specific placement and nature of substituents on the benzimidazole core can significantly influence their pharmacological profile, dictating their potency and spectrum of action. Structure-activity relationship (SAR) studies have been instrumental in elucidating these correlations, guiding the design of new derivatives with enhanced and specific biological activities. researchgate.netnih.gov

The core structure of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone features a chloro-substituent at the C6 position and an acetyl group at the C2 position. Modifications at these positions, as well as at the N1 position of the imidazole (B134444) ring, have been shown to modulate activities such as antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov The electron-rich nature of the benzimidazole system allows it to interact with various biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion coordination. researchgate.net

Research has demonstrated that substitutions on the benzimidazole scaffold are critical for antimicrobial efficacy. For instance, the introduction of different substituents at the N-1 and C-2 positions of the 6-chloro-1H-benzimidazole core can lead to compounds with potent antibacterial and antifungal properties. rsc.org

Studies on a series of N-substituted 6-chloro-1H-benzimidazole derivatives revealed that the nature of the group at the N-1 position plays a pivotal role in determining the antimicrobial spectrum and potency. nih.gov For example, the presence of certain alkyl or benzyl groups at the N-1 position can enhance the chemotherapeutic activity. nih.gov

| Compound ID | N-1 Substituent | C-2 Substituent | C-6 Substituent | Target Organism | Activity (MIC in µg/mL) | Reference |

| 4k | Substituted alkyl | Substituted aryl | Chloro | Candida albicans | 8 | rsc.org |

| 4k | Substituted alkyl | Substituted aryl | Chloro | Aspergillus niger | 16 | rsc.org |

| 4b | Substituted alkyl | Substituted aryl | Chloro | Escherichia coli | 16 | rsc.org |

| 4b | Substituted alkyl | Substituted aryl | Chloro | Streptococcus faecalis | 8 | rsc.org |

| Ciprofloxacin | (Standard) | Escherichia coli | 8 | rsc.org | ||

| Fluconazole | (Standard) | Candida albicans | 4 | rsc.org |

This table presents a selection of data to illustrate structure-activity relationships.

The data indicates that specific substitutions can yield compounds with antifungal activity comparable to or more potent against certain strains than standard drugs like fluconazole. rsc.org Similarly, antibacterial activity against both Gram-positive and Gram-negative bacteria is significantly influenced by the substituents. rsc.org

The anticancer potential of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone derivatives is also heavily dependent on their structural features. The substituents at the N-1, C-2, and C-6 positions have been identified as key determinants of their cytotoxic efficacy against various cancer cell lines. nih.govrsc.org

For example, certain N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent activity against multiple cancer cell lines. rsc.org Molecular docking studies have suggested that these compounds may exert their anticancer effects by targeting key enzymes involved in cancer progression, such as dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6). rsc.orgresearchgate.net

| Compound ID | N-1 Substituent | C-2 Substituent | C-6 Substituent | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 1d | Unsubstituted | Substituted aryl | Chloro | MCF-7 (Breast) | Potent Activity Reported | rsc.org |

| 2d | Unsubstituted | Substituted aryl | Nitro | A549 (Lung) | Potent Activity Reported | rsc.org |

| 3s | Substituted alkyl | Substituted aryl | Chloro | HeLa (Cervical) | Potent Activity Reported | rsc.org |

| 4b | Substituted alkyl | Substituted aryl | Chloro | PC-3 (Prostate) | Potent Activity Reported | rsc.org |

| 4k | Substituted alkyl | Substituted aryl | Chloro | K-562 (Leukemia) | Potent Activity Reported | rsc.org |

IC50 values represent the concentration required to inhibit 50% of cell growth. Specific values were noted as potent in the source material.

Furthermore, other structural modifications, such as the introduction of a hydroxyphenyl group at the C-2 position of a 5-chloro-1H-benzimidazole, have been shown to result in significant topoisomerase I inhibition and cytotoxicity, highlighting another mechanistic pathway for the anticancer effects of this class of compounds. nih.gov

The versatile benzimidazole scaffold, characterized by the 6-chloro substitution, has been explored for a wide range of other biological targets. Structure-activity relationship studies have been conducted for antiparasitic applications, demonstrating that modifications to the benzimidazole core can yield potent agents against protozoans like Trichomonas vaginalis and Giardia intestinalis. rsc.org The nature and position of substituents influence the compound's ability to interfere with essential parasitic metabolic pathways. rsc.org

Computational Chemistry and in Silico Approaches for 1 6 Chloro 1h Benzimidazol 2 Yl Ethanone and Its Analogues in Drug Design

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of small molecules, such as 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, to the active site of a target protein.

Docking Studies with Bacterial, Fungal, and Human Protein Targets (e.g., DHFR, Topoisomerase I, VEGFR2, HDAC6, 16S rRNA, TrmD)

Molecular docking studies have been instrumental in evaluating the potential of benzimidazole (B57391) derivatives against a range of therapeutic targets. For instance, in the context of antimicrobial and anticancer research, dihydrofolate reductase (DHFR) has been identified as a promising target. Docking studies on N,2,6-trisubstituted 1H-benzimidazole derivatives have shown that these compounds can effectively bind to the DHFR active site, suggesting a mechanism for their observed biological activities. researchgate.net The 6-chloro substitution on the benzimidazole ring, as seen in 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, is often explored in these studies to enhance binding affinity and selectivity. nih.gov

Similarly, topoisomerase I, an enzyme crucial for DNA replication and transcription, is another key target for anticancer agents. Benzimidazole analogues have been shown to act as selective inhibitors of both human and Escherichia coli DNA topoisomerase I. Computational docking helps to elucidate the differential binding modes of these compounds to the respective enzymes.

In the realm of cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase 6 (HDAC6) are significant targets. Docking studies have been performed on various benzimidazole derivatives to predict their inhibitory potential against VEGFR-2, a key player in angiogenesis. nih.gov Likewise, novel benzimidazole-based compounds have been designed and evaluated in silico as HDAC6 inhibitors, with docking studies revealing key interactions within the enzyme's active site. nih.govias.ac.in While specific docking data for 1-(6-chloro-1H-benzimidazol-2-yl)ethanone against all these targets is not extensively available, the existing studies on its analogues provide a strong foundation for predicting its potential interactions.

The following table summarizes representative docking studies of benzimidazole analogues with various protein targets.

| Compound Class | Protein Target | Key Findings |

| N,2,6-trisubstituted 1H-benzimidazoles | Dihydrofolate Reductase (DHFR) | Predicted as a suitable target for both antimicrobial and anticancer activities. researchgate.netnih.gov |

| Benzimidazole analogues | Topoisomerase I | Selective inhibition with differential binding modes between human and bacterial enzymes. |

| Benzimidazole-dioxoisoindoline conjugates | VEGFR-2 | Potent inhibition, with the nature of substituents influencing the degree of activity. irjweb.com |

| Benzimidazole-linked (thio)hydantoin derivatives | HDAC6 | Potent inhibition with the ability to chelate Zn2+ in the active site. researchgate.net |

Analysis of Binding Modes and Key Interacting Residues

The analysis of binding modes through molecular docking reveals the specific interactions between a ligand and the amino acid residues of a protein's active site. For benzimidazole derivatives, the benzimidazole core often engages in hydrogen bonding and π-π stacking interactions, which are crucial for stabilizing the ligand-protein complex. The substituents on the benzimidazole ring, such as the 6-chloro group and the 2-ethanone moiety in 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, play a significant role in determining the specificity and strength of these interactions.

For example, in docking studies of benzimidazole derivatives with DHFR, key amino acid residues like Phe31, Ile94, and Asp27 have been identified as important for binding. irjweb.com The chloro group at the 6-position can form halogen bonds or hydrophobic interactions, further anchoring the ligand in the binding pocket. The ethanone (B97240) group at the 2-position can act as a hydrogen bond acceptor, forming crucial interactions with donor residues in the active site.

Similarly, in the active site of HDAC6, key residues such as Cys584 and Asp612 have been shown to interact with benzimidazole-based inhibitors. ias.ac.in The ability of the benzimidazole scaffold to position its functional groups to interact with these specific residues is a key determinant of its inhibitory potency.

The table below details some of the key interacting residues identified in docking studies of benzimidazole analogues.

| Protein Target | Key Interacting Residues | Type of Interaction |

| Dihydrofolate Reductase (DHFR) | Phe31, Ile94, Ile5, Asp27, Gln32, Phe36 | Hydrogen bonding, Hydrophobic interactions |

| HDAC6 | Cys584, Asp612 | Hydrogen bonding, Metal chelation (with Zn2+) |

| DNA gyrase subunit B | Asn46, Val71, Thr165, Arg76 | Arene-σ interactions, Hydrogen bonding, Arene-cation interactions |

Prediction of Binding Free Energies

The prediction of binding free energy (ΔG_bind) is a critical aspect of computational drug design, as it provides a quantitative measure of the affinity of a ligand for its target. A more negative binding free energy indicates a stronger and more stable interaction. Various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to calculate these energies. nih.gov

While specific binding free energy calculations for 1-(6-chloro-1H-benzimidazol-2-yl)ethanone are not widely reported in the literature, studies on analogous compounds provide valuable insights. For instance, docking studies of benzimidazole derivatives against various protein targets often report binding energy values, which are used to rank the potential efficacy of the compounds. In a study of benzimidazole derivatives as protein kinase inhibitors, 2-phenylbenzimidazole (B57529) showed a binding energy of -8.2 kcal/mol, indicating strong inhibitory potential. nih.gov Such data, when available for 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, would be crucial in assessing its therapeutic promise. The calculation of binding free energies helps in prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide a deeper understanding of a molecule's reactivity, stability, and spectroscopic characteristics.

Electronic Structure Properties (e.g., HOMO-LUMO Gap, Electrostatic Potentials)

The electronic properties of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and bioactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are useful for predicting how the molecule will interact with biological macromolecules.

The table below presents representative HOMO-LUMO energy gaps for some benzimidazole derivatives, illustrating the influence of substituents on this key electronic parameter.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |

| 2-chloro benzimidazole | - | - | - |

Note: Specific HOMO-LUMO values for 1-(6-chloro-1H-benzimidazol-2-yl)ethanone require dedicated DFT calculations.

Spectroscopic Property Prediction (e.g., NMR, IR simulations)

DFT calculations can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound.

For 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, DFT calculations could predict the chemical shifts of the protons and carbons in its ¹H and ¹³C NMR spectra. researchgate.net Similarly, the vibrational frequencies in the IR spectrum, corresponding to the stretching and bending of different chemical bonds (e.g., C=O, N-H, C-Cl), can be simulated. researchgate.net While experimental spectral data for some related 6-chloro-1H-benzimidazole derivatives are available, specific theoretical predictions for the title compound would provide a valuable reference for its synthesis and characterization. ias.ac.inbeilstein-journals.org

The following table lists some characteristic experimental spectral data for related benzimidazole compounds.

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |